2-(2-Fluoropyridin-3-YL)acetic acid
Description
Contextual Significance of Fluorinated Pyridine (B92270) Scaffolds in Synthetic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their properties. In the context of pyridine scaffolds, fluorination is a key strategy employed by medicinal chemists to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The high electronegativity of fluorine can influence the electron distribution within the pyridine ring, affecting its reactivity and the pKa of the nitrogen atom. doubtnut.com The C-F bond is also exceptionally strong, which can block sites of metabolic oxidation. Consequently, fluorinated pyridines are integral components of numerous pharmaceuticals and agrochemicals. The position of the fluorine atom on the pyridine ring is crucial, as different isomers can exhibit vastly different biological and chemical characteristics.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoropyridin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKMRLLUXPSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695187 | |
| Record name | (2-Fluoropyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000524-26-4 | |
| Record name | (2-Fluoropyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Fluoropyridin 3 Yl Acetic Acid
Historical and Current Synthetic Routes to Fluoropyridyl Acetic Acids
The synthesis of fluoropyridyl acetic acids, including the title compound, has evolved with the broader advancements in organic synthesis. Early methods often relied on classical approaches, while contemporary routes leverage more sophisticated and efficient catalytic systems.
Strategies for Carbon-Carbon Bond Formation at the Pyridine (B92270) 3-Position
A critical step in the synthesis of 2-(2-Fluoropyridin-3-YL)acetic acid is the formation of a carbon-carbon bond at the 3-position of the pyridine ring. This transformation introduces the two-carbon chain that will become the acetic acid group. Various strategies have been employed to achieve this, often involving the coupling of a suitably functionalized pyridine with a two-carbon synthon.
One common approach involves the use of organometallic reagents. For instance, organocuprates can react with a range of electrophiles, including organic halides, to form new carbon-carbon bonds. chemistry.coach While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided literature, the general principle of using organometallic reagents to functionalize pyridine rings is a well-established strategy in organic chemistry.
Another powerful method for C-C bond formation is the Heck reaction, a palladium-catalyzed process that couples an unsaturated halide with an alkene. chemistry.coach This reaction is particularly useful for creating substituted alkenes, which can then be further transformed into the desired acetic acid side chain. The stereospecificity of the Heck reaction, typically yielding a trans alkene, is a notable feature. chemistry.coach
Radical functionalization of pyridines also presents a viable pathway. acs.org Pyridinyl radicals, generated through single-electron reduction of pyridinium (B92312) ions, can effectively couple with various radical species. acs.org This approach offers a distinct reactivity pattern compared to traditional ionic reactions.
Theoretical studies on Michael-type additions, a fundamental reaction for C-C bond formation, have provided insights into the reaction mechanism. nih.govresearchgate.net These studies highlight a three-step process involving proton abstraction, nucleophilic attack, and proton transfer. nih.govresearchgate.net The rate-limiting step can vary depending on the substrates and reaction conditions. nih.gov
Introduction of the Carboxylic Acid Moiety
Once the two-carbon side chain is installed, the next crucial step is the introduction of the carboxylic acid group. This can be achieved through various synthetic transformations.
A common precursor to the carboxylic acid is a nitrile group (-CN). The hydrolysis of a nitrile to a carboxylic acid is a well-established transformation in organic synthesis. youtube.com This can be accomplished by refluxing the nitrile with a dilute acid, such as hydrochloric acid. youtube.com The carbon atom of the nitrile group becomes the carbon of the resulting carboxylic acid. youtube.com
Alternatively, the acetic acid side chain can be introduced more directly. For instance, the reaction of a suitable pyridine precursor with an acetate (B1210297) equivalent can lead to the desired product. The use of activating agents can sometimes lead to dimerization of pyridineacetic acids, forming more complex structures. researchgate.net
The carboxylic acid functional group is a vital component in many therapeutic agents, often acting as a key part of the pharmacophore. nih.gov However, its presence can sometimes lead to metabolic instability or limited membrane permeability. nih.gov In such cases, medicinal chemists may explore the use of carboxylic acid bioisosteres, which mimic the properties of the carboxylic acid while potentially overcoming its drawbacks. nih.gov
Precursor Synthesis and Intermediate Transformations
The successful synthesis of this compound relies heavily on the efficient preparation of key precursors and the strategic transformation of intermediates.
Synthesis of Fluorinated Pyridine Precursors
The synthesis of fluorinated pyridines is a critical starting point. Various methods exist for introducing fluorine atoms onto a pyridine ring. Direct fluorination using reagents like AgF2 can be effective, although it may not be compatible with certain functional groups like free amines, alcohols, or carboxylic acids. acs.org The reactivity in these fluorination reactions can be influenced by the electronic nature of the substituents on the pyridine ring. acs.org
The synthesis of fluorinated pyridine derivatives has been explored for various applications, including their use as 19F NMR pH indicators. rajpub.com Novel routes to compounds like 2-trifluoromethyl-nicotinic acid derivatives often involve the construction of the pyridine ring from simpler fluorinated precursors. researchgate.netfigshare.com
One-pot syntheses of highly functionalized pyridines have been developed, for example, through the rhodium carbenoid-induced ring expansion of isoxazoles. organic-chemistry.org This method offers a modular and efficient route to complex pyridines with broad functional group tolerance. organic-chemistry.org Another approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers to produce 3-fluoropyridines. acs.org
The introduction of fluorine can also be achieved during the construction of the pyridine ring itself. For example, a [3+3] cycloaddition of active methylene (B1212753) compounds has been used for the de novo synthesis of 4-fluoropyridines. researchgate.net
Functionalization Strategies for Pyridine Ring Systems
Once the fluorinated pyridine core is in place, further functionalization is often necessary to introduce the acetic acid side chain or its precursor. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is a key consideration. Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo-analogs due to the high electronegativity of fluorine. acs.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org
The functionalization can also be achieved through radical pathways. A photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported, proceeding through the formation of pyridinyl radicals. acs.org The regioselectivity of these reactions can be influenced by the position of substituents on the pyridine ring. acs.org
Hybrid molecules incorporating the pyridine moiety with other heterocyclic systems, such as 1,3,4-oxadiazole, have been synthesized as potential anticancer agents. acs.org These syntheses often involve multi-step sequences starting from a functionalized pyridine precursor. acs.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for achieving high yields and purity of the final product. This involves a careful selection of solvents, bases, catalysts, and reaction temperatures.
For instance, in the synthesis of naphthofurans, a related heterocyclic system, the choice of base and solvent was found to significantly impact the reaction yield. researchgate.net Inorganic bases like cesium carbonate proved more effective than organic bases in certain cases, and the choice of solvent, from polar protic to nonpolar aprotic, also played a critical role. researchgate.net
In the synthesis of 2,2,3,3,4,4,4-heptafluorobutyl acetate, a fluorinated ester, batch reactive distillation was employed to drive the reaction to completion and achieve high conversion of the starting materials. mdpi.com The initial molar ratio of the reactants was also a key parameter to optimize. mdpi.com
The purification of intermediates and the final product is also a critical aspect. Chromatographic techniques are frequently employed to isolate the desired compound from reaction mixtures. orgsyn.org The choice of eluent system is crucial for achieving good separation. orgsyn.org
The table below provides a summary of some synthetic transformations relevant to the preparation of fluoropyridyl acetic acids and the typical conditions employed.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Nitrile Hydrolysis | Dilute HCl, Reflux | Carboxylic Acid | youtube.com |
| Heck Reaction | Pd Catalyst, Base | Substituted Alkene | chemistry.coach |
| SNAr of Fluoropyridine | Nucleophile (e.g., NaOEt), EtOH | Substituted Pyridine | acs.org |
| Radical Pyridine Functionalization | Photochemical, Allylic C-H source | Allylated Pyridine | acs.org |
| Rhodium Carbenoid Ring Expansion | Rh2(OAc)4, Vinyldiazo compound, Isoxazole | Functionalized Pyridine | organic-chemistry.org |
| Esterification | Acid Catalyst, Excess Acetic Acid | Ester | mdpi.com |
This table is not exhaustive but illustrates the variety of chemical reactions and conditions that are utilized in the synthesis of complex molecules like this compound. The continuous development of new synthetic methods and the optimization of existing ones are essential for advancing the field of medicinal chemistry.
Catalytic Systems in the Synthesis of this compound
The synthesis of aryl and heteroarylacetic acids often involves cross-coupling reactions where a metal catalyst is crucial. For a target like this compound, a common strategy would involve the coupling of a 3-substituted-2-fluoropyridine with a two-carbon synthon that can be converted to a carboxylic acid.
Palladium-based catalysts are frequently employed for such transformations. For instance, a hypothetical synthesis could involve a Suzuki or Negishi coupling of a 3-halide-2-fluoropyridine (e.g., 3-bromo-2-fluoropyridine) with a suitable coupling partner like a protected (2-ethoxy-2-oxoethyl)zinc bromide or a corresponding boronic ester. The choice of catalyst, typically a palladium(0) species, and the accompanying ligand is critical for reaction efficiency.
Table 1: Potential Catalytic Systems for Aryl Acetic Acid Synthesis
| Catalyst System | Ligand | Reaction Type | Potential Applicability |
| Palladium(II) acetate / Triphenylphosphine | Triphenylphosphine | Heck or Suzuki Coupling | Applicable for coupling a halopyridine with an appropriate alkene or boronic acid derivative. |
| Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine | Suzuki or Negishi Coupling | A common and versatile catalyst for a wide range of cross-coupling reactions. |
| Dichlorobis(triphenylphosphine)palladium(II) | Triphenylphosphine | Sonogashira Coupling | Could be used if the synthesis proceeds via an alkynyl intermediate, followed by hydration. |
The development of more active catalysts, such as those employing Buchwald or Herrmann-type phosphine (B1218219) ligands, could potentially offer higher yields and milder reaction conditions.
Solvent Effects and Temperature Control in Reaction Efficacy
The efficacy of synthetic reactions is profoundly influenced by the choice of solvent and the precise control of temperature. Solvents are not merely inert media but can affect reactant solubility, reaction rates, and even the position of chemical equilibria.
For the synthesis of this compound, particularly in steps involving organometallic intermediates (e.g., Grignard or organolithium reagents), aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential to prevent quenching of the reactive species. Cross-coupling reactions often utilize polar aprotic solvents such as dimethylformamide (DMF) or dioxane, which help to solubilize the various components of the reaction mixture, including the inorganic base. mdpi.com
Temperature control is paramount for managing reaction kinetics and minimizing side reactions. Many organometallic reactions require sub-zero temperatures (e.g., -78 °C to 0 °C) to control reactivity and prevent decomposition. google.com Conversely, cross-coupling reactions often require heating to overcome the activation energy barrier, with temperatures typically ranging from 60 °C to 120 °C. google.com The optimal temperature is a delicate balance to ensure a reasonable reaction rate without degrading the reactants, products, or catalyst.
Table 2: Influence of Solvent and Temperature on Reaction Types
| Reaction Type | Typical Solvents | Typical Temperature Range | Rationale |
| Organometallic Formation | Diethyl ether, THF | -78 °C to 25 °C | Aprotic, non-polar to stabilize reactive species. Low temperatures for control. |
| Cross-Coupling | Toluene, Dioxane, DMF | 25 °C to 120 °C | Polar aprotic to dissolve reactants and facilitate catalyst turnover. Heating often required. |
| Hydrolysis | Water, Alcohols | 25 °C to 100 °C | Protic solvent required for the reaction. Temperature can accelerate the process. |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly important in pharmaceutical and fine chemical synthesis.
Solvent-Free and Environmentally Benign Methodologies
One of the primary goals of green chemistry is to minimize or replace hazardous organic solvents. mdpi.com While a completely solvent-free synthesis for this compound is not documented, several strategies can be employed to make the process more environmentally benign.
Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more sustainable alternatives such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water where possible. mdpi.com
Catalysis in Water: The development of water-soluble catalysts and ligands could allow key synthetic steps to be performed in an aqueous medium, which is the most environmentally friendly solvent. csic.es
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, which in turn reduces waste from purification steps. They can also enhance safety when dealing with hazardous reagents. wordpress.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to cleaner reactions with higher yields in shorter times, which reduces energy consumption. mdpi.com
A truly solvent-free approach might involve mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), but its applicability to the specific synthesis of this compound would require dedicated research.
Atom Economy Considerations in Synthetic Design
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgwordpress.com The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. scranton.edu
For example, a hypothetical synthesis starting from 2-fluoropyridine, involving lithiation, reaction with a carbonyl compound, and subsequent oxidation, would generate stoichiometric amounts of byproducts at each stage. A more atom-economical route might involve a catalytic addition reaction.
Table 3: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Equation | Atom Economy | Byproducts |
| Addition | A + B → C | 100% | None |
| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |
| Elimination | A-B → A + B | < 100% | Stoichiometric byproduct (B) |
| Rearrangement | A → B | 100% | None |
To maximize atom economy in the synthesis of this compound, chemists would aim to design a route that favors catalytic methods and addition reactions, thereby minimizing the formation of waste.
Chemical Reactivity and Transformation Mechanisms of 2 2 Fluoropyridin 3 Yl Acetic Acid
Electrophilic and Nucleophilic Substitution Reactions of the Pyyridine Ring
The electronic properties of the 2-fluoropyridine (B1216828) core render it susceptible to nucleophilic attack while deactivating it towards electrophiles.
Electrophilic Aromatic Substitution (EAS): The pyridine (B92270) ring is inherently electron-deficient compared to benzene (B151609), making it less reactive towards electrophiles. This effect is amplified by the presence of the strongly electron-withdrawing fluorine atom at the C2 position. Consequently, electrophilic aromatic substitution reactions, such as nitration, on the 2-(2-Fluoropyridin-3-YL)acetic acid ring are generally difficult to achieve and require harsh conditions. rsc.org In the strongly acidic media often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack. rsc.org
Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness toward electrophiles, the 2-fluoropyridine ring is highly activated for nucleophilic aromatic substitution (SNAr). The fluorine atom at the C2 position is an excellent leaving group in this context, readily displaced by a variety of nucleophiles. nih.govacs.org This enhanced reactivity is due to the high electronegativity of fluorine, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction. researchgate.net
The rate of SNAr on 2-fluoropyridine is significantly faster than on other 2-halopyridines. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) proceeds 320 times faster than the corresponding reaction with 2-chloropyridine. nih.govresearchgate.net This high reactivity allows SNAr reactions to be performed under mild conditions, making it a valuable method for the late-stage functionalization of complex molecules. researchgate.net A wide range of nucleophiles, including those derived from alcohols, amines, and thiols, can be employed to displace the fluoride. nih.govsci-hub.se Interestingly, the relative reactivity of 2-halopyridines can vary depending on the nucleophile; while the order is typically F > Cl > Br > I with oxygen nucleophiles, it can be reversed with softer sulfur nucleophiles. sci-hub.se
| Nucleophile | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Alkoxide (e.g., Butoxide) | NaOBu, BuOH | 2-Alkoxypyridine | acs.org |
| Amine (e.g., Morpholine) | Morpholine, K2CO3, DMSO | 2-Aminopyridine derivative | acs.org |
| Lithium Amides | LiN(SiMe3)2, THF | 2-Aminopyridine derivative | researchgate.net |
| Indole | Indole, NaH, DMF | 2-(Indol-1-yl)pyridine | acs.org |
Transformations Involving the Acetic Acid Side Chain
The acetic acid moiety at the C3 position provides a versatile handle for a range of chemical modifications, including esterification, amidation, reduction, and oxidation.
The carboxylic acid group of this compound can be readily converted into esters and amides using standard synthetic protocols.
Esterification: Fischer esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method to produce the corresponding esters. nih.gov For example, reacting the parent acid with methanol (B129727) and H₂SO₄ yields methyl 2-(2-fluoropyridin-3-yl)acetate. nih.gov
Amidation: Amides are typically synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This method allows for the formation of a diverse array of N-substituted amides. nih.govnih.gov
A key challenge in the chemistry of this molecule is achieving chemoselectivity between the reactive C-F bond and the acetic acid side chain (or its derivatives). For instance, when a methyl ester derivative is reacted with an amine, nucleophilic attack can occur at either the ester carbonyl (amidation) or the C2 position of the pyridine ring (SNAr). Research has shown that solvent choice is critical for controlling the outcome. Reaction with aqueous methylamine (B109427) in THF can lead to a mixture of products, whereas changing the solvent to methanol allows for the selective transformation of the methyl ester into the N-methyl amide without displacement of the fluoride. nih.govacs.org
| Transformation | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Methanol (MeOH), H₂SO₄ (cat.), Reflux | Methyl 2-(2-fluoropyridin-3-yl)acetate | nih.gov |
| Amidation | Amine (RNH₂), EDC, DCM | 2-(2-Fluoropyridin-3-yl)-N-(R)acetamide | nih.gov |
The acetic acid side chain can undergo reduction to the corresponding primary alcohol. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) are typically effective for this transformation, yielding 2-(2-fluoropyridin-3-yl)ethanol.
Conversely, the synthesis of the parent acetic acid can be achieved through the oxidation of the corresponding alcohol. For example, 2-(benzofuran-2-yl)acetic acid can be prepared by oxidizing 2-(benzofuran-2-yl)ethan-1-ol with the Jones reagent (CrO₃ in aqueous sulfuric acid). nih.gov A similar oxidative strategy could be applied to synthesize this compound from its alcohol precursor. Another approach involves the reduction of related pyridone structures using reagents like zinc in acetic acid to access piperidone intermediates. organic-chemistry.org
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. However, the direct use of this compound in these reactions is heavily influenced by the low reactivity of the C-F bond.
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a powerful tool for creating biaryl structures. libretexts.org A critical factor in this reaction is the nature of the leaving group on the aromatic ring. The established order of reactivity for halogens is I > Br > OTf >> Cl > F. libretexts.org
This reactivity trend indicates that aryl fluorides are exceptionally poor substrates for standard Suzuki coupling conditions. libretexts.org Therefore, direct C-C bond formation at the C2 position of this compound via Suzuki coupling is generally not feasible. To utilize this powerful reaction, the fluorine atom would typically need to be substituted for a more reactive leaving group, such as bromine or iodine, in a prior synthetic step. While methods for coupling other sulfur-based functional groups like sulfonyl fluorides have been developed, these proceed through a different mechanism of C-S bond activation and are not direct couplings of the C-F bond. researchgate.netclaremont.edu
| Leaving Group | Relative Reactivity |
|---|---|
| Iodo (-I) | Highest |
| Bromo (-Br) | High |
| Triflate (-OTf) | High |
| Chloro (-Cl) | Low |
| Fluoro (-F) | Very Low / Inert |
Similar to the Suzuki reaction, other palladium-catalyzed cross-coupling methods also show a strong dependence on the leaving group. The Negishi coupling, which utilizes organozinc reagents, is a powerful tool for preparing substituted pyridines. orgsyn.org However, fluoro-substituted reagents are generally considered inert under typical Negishi conditions. orgsyn.org While some nickel-catalyzed couplings of aryl fluorides with organozinc reagents have been developed, they often require specialized catalysts or directing groups to facilitate the challenging C-F bond activation. researchgate.net
Alternative strategies such as direct C-H arylation are emerging as a cost-effective alternative to traditional cross-coupling, as they eliminate the need for pre-functionalization of the aromatic ring. chemrxiv.orgchemrxiv.org These methods, however, can face their own challenges, including the need for high catalyst loadings, elevated temperatures, and issues with regioselectivity. chemrxiv.org
Cyclization and Annulation Reactions to Form Fused Heterocycles
The strategic positioning of the acetic acid side chain adjacent to a halogenated pyridine ring provides a powerful platform for the construction of fused heterocyclic systems. While specific literature on the cyclization and annulation reactions of this compound is not extensively available, its reactivity can be inferred from studies on analogous 2-(halopyridin-3-yl)acetic acids and other related pyridylacetic acid derivatives. These reactions typically involve the intramolecular cyclization of the acetic acid moiety or its derivatives onto the pyridine ring, or intermolecular reactions that lead to the formation of new rings.
One of the most plausible transformations is the intramolecular cyclization to form a lactam, specifically a pyrido[2,3-b]azepin-8(5H)-one derivative. This type of reaction is often facilitated by converting the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by treatment with a base to induce cyclization. The fluorine atom at the 2-position can act as a leaving group in a nucleophilic aromatic substitution (SNA) reaction, driven by the attack of an in situ-formed enolate from the acetic acid side chain.
Another important class of reactions involves the construction of fused five-membered heterocycles, such as thieno[2,3-b]pyridines. Based on the well-established Gewald reaction and related methodologies for the synthesis of thienopyridines from halopyridine precursors, a plausible pathway for this compound can be proposed. researchgate.netnih.govresearchcommons.orgresearchgate.net This would typically involve the reaction of the corresponding ester or nitrile derivative with a sulfur source, such as elemental sulfur or a sulfide (B99878) reagent, in the presence of a base. The reaction proceeds through the formation of a thiolate intermediate which then undergoes intramolecular cyclization and subsequent aromatization.
Annulation reactions, where a new ring is built onto the existing pyridine framework, represent another significant synthetic strategy. For instance, [4+2] cycloaddition reactions, analogous to the Diels-Alder reaction, could be envisaged where a derivative of this compound acts as a dienophile or, more likely, is transformed into a diene precursor. However, the aromaticity of the pyridine ring makes such reactions challenging without prior modification to reduce its aromatic character. More common are annulation strategies that involve the step-wise formation of bonds. For example, a ruthenium-catalyzed oxidative coupling of the corresponding amide derivative with an alkyne could lead to the formation of a fused pyridinone heterocycle. rsc.org
To illustrate these potential transformations, the following data tables present hypothetical yet chemically reasonable research findings for the cyclization and annulation reactions of this compound derivatives.
Table 1: Hypothetical Data for the Intramolecular Cyclization to Pyrido[2,3-b]azepin-8(5H)-one
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Methyl 2-(2-fluoropyridin-3-yl)acetate | 1. LDA, THF, -78 °C; 2. Warm to RT | 7-Fluoro-5,6-dihydropyrido[2,3-b]azepin-8(7H)-one | 45 |
| 2 | 2-(2-Fluoropyridin-3-yl)acetyl chloride | AlCl₃, CH₂Cl₂, RT | 7-Fluoro-5,6-dihydropyrido[2,3-b]azepin-8(7H)-one | 60 |
| 3 | This compound | PPA, 120 °C | 7-Fluoro-5,6-dihydropyrido[2,3-b]azepin-8(7H)-one | 35 |
Table 2: Proposed Synthesis of Thieno[2,3-b]pyridine Derivatives
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Ethyl 2-(2-fluoropyridin-3-yl)acetate | S₈, NaOEt, EtOH, reflux | Ethyl 2-amino-3-fluorothieno[2,3-b]pyridine-4-carboxylate | 55 |
| 2 | 2-(2-Fluoropyridin-3-yl)acetonitrile | S₈, Morpholine, EtOH, reflux | 2-Amino-3-cyano-thieno[2,3-b]pyridine | 65 |
| 3 | Methyl 2-(2-fluoropyridin-3-yl)acetate | Lawesson's reagent, Toluene, reflux | Methyl 2-thioxo-2,3-dihydro-1H-thieno[2,3-b]pyridin-4-carboxylate | 70 |
Stereochemical Considerations in this compound Reactions
The presence of a prochiral center at the α-carbon of the acetic acid side chain in this compound introduces the possibility of stereoselectivity in its reactions. Any transformation that involves the formation of a new stereocenter at this position, or reactions of enantiomerically pure starting material, requires careful consideration of the stereochemical outcome.
In the context of the cyclization and annulation reactions discussed above, the formation of a new chiral center can occur. For instance, in the intramolecular cyclization to form a pyrido[2,3-b]azepinone, if a substituent is introduced at the 7-position, this carbon atom becomes a stereocenter. The stereochemical control of such reactions would depend on the nature of the reagents and reaction conditions. The use of chiral bases or catalysts could potentially induce asymmetry and lead to the preferential formation of one enantiomer.
The development of stereoselective transformations of this compound is crucial for its application in the synthesis of chiral bioactive molecules, where the specific three-dimensional arrangement of atoms is often critical for biological activity.
Advanced Spectroscopic and Structural Characterization Methodologies in Research on 2 2 Fluoropyridin 3 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 2-(2-Fluoropyridin-3-YL)acetic acid molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework.
¹H NMR: The ¹H NMR spectrum would display distinct signals for each unique proton environment. The three protons on the pyridine (B92270) ring (at positions 4, 5, and 6) would appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and splitting patterns (multiplicity) would be governed by their position relative to the electron-withdrawing fluorine atom and the acetic acid substituent. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would likely appear as a singlet, while the acidic proton of the carboxyl group (-COOH) would present as a broad singlet, its chemical shift being highly dependent on solvent and concentration.
¹³C NMR: In the ¹³C NMR spectrum, each unique carbon atom of this compound would generate a separate signal. The chemical shifts are spread over a wide range (0-200 ppm), which typically prevents signal overlap. libretexts.org The carbon atoms of the pyridine ring would resonate in the aromatic region (~110-165 ppm). The carbon directly bonded to the fluorine atom (C-2) would show a large C-F coupling constant. The carbonyl carbon (-C=O) of the acetic acid moiety is highly deshielded and would appear far downfield, typically in the 165-190 ppm range. oregonstate.edu The methylene carbon (-CH₂-) would be found in the aliphatic region.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Pyridine Ring Protons | ¹H | 7.0 - 8.5 | Shifts and multiplicity influenced by F and CH₂COOH substituents. |
| Methylene Protons (-CH₂-) | ¹H | 3.5 - 4.5 | Typically a singlet, adjacent to the aromatic ring. |
| Carboxylic Acid Proton (-COOH) | ¹H | 10.0 - 13.0 | Broad signal, exchangeable with D₂O. |
| Pyridine Ring Carbons | ¹³C | 110 - 165 | C-2 will show a large ¹JCF coupling constant. |
| Methylene Carbon (-CH₂-) | ¹³C | 30 - 50 | Aliphatic region. |
| Carbonyl Carbon (-COOH) | ¹³C | 165 - 190 | Deshielded due to the electronegative oxygen atoms. oregonstate.edu |
Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique for characterization. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to sharp signals and a wide chemical shift range that makes it highly sensitive to the electronic environment. aiinmr.com For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the pyridine ring. The chemical shift of this signal provides direct evidence of the fluoroaromatic system. Furthermore, this fluorine signal would be split into a multiplet due to coupling with adjacent protons on the pyridine ring (specifically, the proton at C-4), providing crucial information about its position on the ring. aiinmr.com
While 1D NMR provides essential data, 2D NMR experiments are often necessary to unambiguously assemble the complete molecular structure by revealing correlations between nuclei. youtube.comslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons on the pyridine ring (e.g., between H-4 and H-5, and between H-5 and H-6), confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). youtube.com It would definitively link the proton signals of the pyridine ring and the methylene group to their corresponding carbon atoms in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it reveals correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). youtube.com For this molecule, HMBC would be critical in confirming the placement of the acetic acid substituent. Key expected correlations would include a cross-peak between the methylene (-CH₂-) protons and the C-3 carbon of the pyridine ring, as well as the carbonyl carbon of the acid group. This would unequivocally establish the C-C bond between the side chain and the ring.
Table 2: Application of 2D NMR for Structural Elucidation of this compound
| Technique | Correlation Type | Information Gained |
| COSY | ¹H – ¹H (vicinal) | Confirms the sequence of protons on the pyridine ring. |
| HMQC/HSQC | ¹H – ¹³C (1-bond) | Assigns specific protons to their directly bonded carbons. |
| HMBC | ¹H – ¹³C (2-3 bonds) | Confirms the attachment point of the acetic acid side chain to the pyridine ring and links the methylene group to the carboxyl carbon. youtube.com |
Vibrational Spectroscopy: FT-IR and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic "fingerprint" based on the functional groups present in the molecule. epequip.comfrontiersin.org
The vibrational spectrum of this compound is dominated by the characteristic vibrations of its two main components: the pyridine ring and the acetic acid side chain.
Acetic Acid Moiety: This group has several distinct vibrational modes. A very broad absorption band in the FT-IR spectrum, typically from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O (carbonyl) stretching vibration gives rise to a very strong and sharp band, usually in the range of 1700-1760 cm⁻¹. cdnsciencepub.com The C-O stretching and O-H bending modes also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Pyridine Moiety: The pyridine ring exhibits several characteristic vibrations. C-H stretching modes for the aromatic protons typically appear above 3000 cm⁻¹. nih.gov The most characteristic bands are the C=C and C=N ring stretching vibrations, which occur in the 1400-1600 cm⁻¹ region. cdnsciencepub.com Specific ring modes, often designated by Wilson's numbering system for benzene (B151609) derivatives (e.g., 8a, 8b, 19a, 19b), are particularly useful for identifying the substitution pattern on the ring. acs.org
Table 3: Principal Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Pyridine Ring | C-H stretch | 3000 - 3100 | Medium |
| Acetic Acid | C=O stretch | 1700 - 1760 | Strong, Sharp |
| Pyridine Ring | C=C, C=N ring stretch | 1400 - 1600 | Medium to Strong |
| Acetic Acid | C-O stretch | 1210 - 1320 | Medium |
Comparing the vibrational spectra of this compound with simpler, related compounds like 2-fluoropyridine (B1216828) provides valuable diagnostic information. Studies on 2-fluoropyridine show characteristic ring bond distances and C-F stretching frequencies that are influenced by the ring's π bonding. nih.gov The introduction of the acetic acid group at the 3-position would be expected to cause shifts in the vibrational frequencies of the pyridine ring modes due to electronic and steric effects. The C-F bond stretching frequency itself is a key indicator, reflecting the influence of the aromatic ring system. nih.gov By analyzing these shifts and comparing them with theoretical calculations, a more detailed understanding of the intramolecular interactions can be achieved. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, MS provides crucial data for confirming its identity and elucidating its chemical structure. When subjected to ionization, the molecule can form a molecular ion (M+), and its mass is measured with high precision.
The molecular formula of this compound is C₇H₆FNO₂. The nominal molecular weight is approximately 155 g/mol . The exact mass can be calculated using the masses of the most abundant isotopes of each element (C=12.0000, H=1.0078, F=18.9984, N=14.0031, O=15.9949).
Furthermore, the fragmentation pattern obtained from MS analysis offers a fingerprint of the molecule. By analyzing the fragments, researchers can piece together the structural components of the parent molecule. For carboxylic acids like this compound, common fragmentation pathways include the loss of the carboxyl group (COOH), which would result in a fragment with a mass loss of 45 Da. libretexts.org Other characteristic cleavages can occur at the bond between the pyridine ring and the acetic acid side chain.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound. helixchrom.com Unlike standard MS, which provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. This high accuracy allows for the unambiguous determination of the elemental composition of this compound.
By comparing the experimentally measured accurate mass with the theoretical accurate mass calculated for the proposed formula (C₇H₆FNO₂), researchers can confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm) mass error. This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical and Hypothetical HRMS Data for this compound
| Ion Species | Theoretical m/z | Hypothetical Measured m/z | Mass Error (ppm) |
| [M+H]⁺ | 156.0455 | 156.0452 | -1.9 |
| [M+Na]⁺ | 178.0275 | 178.0271 | -2.2 |
| [M-H]⁻ | 154.0300 | 154.0297 | -1.9 |
Note: The measured m/z and mass error values are hypothetical but representative of typical HRMS results.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated version) of this compound is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.
The resulting fragmentation pattern provides detailed information about the connectivity of atoms within the molecule. For this compound, key fragmentations would be expected to occur at the carboxylic acid group and the bond connecting the side chain to the fluoropyridine ring. Analysis of these fragments helps to confirm the presence of both the fluoropyridine and acetic acid moieties and their specific arrangement.
Table 2: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ ion of this compound (Precursor Ion m/z ≈ 156.05)
| Fragment Ion m/z (Hypothetical) | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |
| 110.0390 | H₂O + CO | [C₆H₅FN]⁺ |
| 96.0233 | CH₂COOH | [C₅H₄FN]⁺ |
Note: The fragment ion m/z values are hypothetical and based on expected fragmentation pathways.
X-Ray Diffraction for Solid-State Structural Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the crystal structure, including bond lengths, bond angles, and intermolecular interactions.
This technique provides definitive proof of the molecular structure in the solid state. The data obtained from X-ray crystallography can reveal details about the conformation of the molecule, such as the planarity of the pyridine ring and the orientation of the acetic acid side chain. Furthermore, it elucidates the packing of the molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding involving the carboxylic acid group and the nitrogen and fluorine atoms of the pyridine ring. While specific X-ray diffraction data for this compound is not publicly available, a hypothetical dataset is presented below based on common crystal systems for similar organic molecules. researchgate.net
Table 3: Hypothetical X-Ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 705.4 |
| Z | 4 |
Note: These values are hypothetical and serve as an illustration of the type of data obtained from an X-ray diffraction experiment.
Hyphenated Techniques in the Analysis of this compound (e.g., LC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectrometry. Liquid chromatography-mass spectrometry (LC-MS) is a particularly valuable hyphenated technique for the analysis of pharmaceutical compounds and metabolites in complex mixtures. bldpharm.com
In the context of this compound, LC-MS allows for its separation from impurities, starting materials, and other byproducts, followed by its sensitive and specific detection by the mass spectrometer. A reversed-phase liquid chromatography method would likely be employed, where the compound is separated based on its polarity. nih.gov The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid additive such as formic acid, can be optimized to achieve good chromatographic resolution. nih.gov
Following separation by LC, the eluent is introduced into the mass spectrometer. The MS can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification of the target compound. LC-MS is a powerful tool for purity assessment, stability studies, and pharmacokinetic analysis of this compound.
Theoretical and Computational Chemistry Studies of 2 2 Fluoropyridin 3 Yl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Fluoropyridin-3-YL)acetic acid, both Density Functional Theory (DFT) and ab initio methods are employed to achieve a detailed picture of its molecular and electronic structure.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mostwiedzy.pl By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of this size.
For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the optimized molecular geometry. mostwiedzy.plnih.gov These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, the geometry of the pyridine (B92270) ring is influenced by the fluorine and acetic acid substituents. The C-F bond length and the geometry around the C2 and C3 positions of the pyridine ring are of particular interest. The electronic distribution, including molecular electrostatic potential (ESP) maps, can also be calculated to identify regions of high or low electron density, which are crucial for understanding intermolecular interactions. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters determined through DFT. The energies of these frontier orbitals and their energy gap are important for assessing the molecule's chemical reactivity and kinetic stability. iucr.org
Table 1: Representative DFT-Calculated Parameters for Substituted Pyridines
| Parameter | Typical Calculated Value Range | Significance |
| C-F Bond Length | 1.33 - 1.36 Å | Reflects the strength and nature of the carbon-fluorine bond. |
| C=O Bond Length | 1.20 - 1.22 Å | Characteristic of the carbonyl group in the carboxylic acid moiety. |
| O-H Bond Length | 0.96 - 0.98 Å | Typical for a carboxylic acid hydroxyl group. |
| HOMO-LUMO Energy Gap | 3.5 - 5.0 eV | Indicator of chemical reactivity and electronic excitation energy. iucr.org |
Note: The values in this table are illustrative and based on typical DFT calculations for similar fluorinated pyridine derivatives. Actual values for this compound would require specific calculations.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. acs.org Methods like Møller-Plesset perturbation theory (MP2) provide a high level of theory for calculating molecular structures and properties. mostwiedzy.pl
For this compound, ab initio calculations can be used to refine the geometry obtained from DFT and to calculate properties where high accuracy is paramount. These methods are particularly useful for studying weak interactions, such as intramolecular hydrogen bonding between the carboxylic acid group and the pyridine nitrogen or the fluorine atom. rsc.org The calculated interaction energies can reveal the relative stability of different conformations. rsc.org While computationally more demanding than DFT, ab initio calculations provide a valuable benchmark for the results obtained from other methods. acs.orgrsc.org
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting spectroscopic data, which are essential for the experimental characterization of molecules.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's bonds. Theoretical calculations can simulate these spectra, aiding in the assignment of experimental vibrational bands.
For this compound, DFT calculations are commonly used to compute the harmonic vibrational frequencies. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum. These simulated spectra can then be compared with experimental data, allowing for a detailed assignment of the observed peaks to specific vibrational modes of the molecule. oup.com
Key vibrational modes for this molecule would include:
O-H stretch: A broad band characteristic of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. pressbooks.pub
C=O stretch: An intense absorption from the carbonyl group, expected around 1710-1760 cm⁻¹. pressbooks.pub
C-F stretch: A strong band associated with the carbon-fluorine bond.
Pyridine ring vibrations: A series of characteristic peaks corresponding to the stretching and bending modes of the pyridine ring.
Discrepancies between calculated and experimental frequencies, which arise from the harmonic approximation in the calculations and solvent effects in experiments, are often corrected by applying a scaling factor to the computed frequencies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical predictions of NMR chemical shifts can greatly assist in the assignment of experimental spectra. stenutz.eu
The chemical shifts of the ¹H and ¹³C nuclei in this compound can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nih.gov These calculations provide theoretical chemical shift values that can be correlated with the experimental spectrum. The predicted shifts are sensitive to the molecular geometry and the electronic environment of each nucleus. For example, the fluorine substituent is expected to have a significant effect on the chemical shifts of the adjacent protons and carbons on the pyridine ring. The proton of the carboxylic acid group is expected to have a characteristic downfield chemical shift, typically above 10 ppm. pressbooks.pub
Table 2: Predicted ¹H NMR Chemical Shifts for a Generic 2,3-Disubstituted Pyridine Moiety
| Proton | Predicted Chemical Shift Range (ppm) | Influencing Factors |
| H4 | 7.5 - 8.5 | Electronegativity of substituents, ring currents. |
| H5 | 7.0 - 8.0 | Electronic effects of substituents. |
| H6 | 8.0 - 9.0 | Proximity to the nitrogen atom and substituent at C2. |
| CH₂ | 3.5 - 4.5 | Shielding/deshielding effects of the pyridine ring and carboxylic acid group. |
| COOH | 10.0 - 13.0 | Hydrogen bonding, solvent effects. pressbooks.pub |
Note: These are generalized ranges and the actual chemical shifts for this compound would depend on the specific computational method and solvent considerations.
Conformational Analysis and Energy Landscapes
The flexibility of the acetic acid side chain in this compound allows for the existence of different conformers. Conformational analysis aims to identify the stable conformations and to determine their relative energies.
Molecular Orbital Analysis (e.g., HOMO-LUMO) and Reactivity Descriptors
A comprehensive search of scientific literature and computational chemistry databases has revealed a notable absence of specific studies focused on the molecular orbital analysis and reactivity descriptors of this compound. While theoretical studies on related pyridine and acetic acid derivatives are available, direct calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and associated reactivity descriptors for this particular compound are not publicly documented.
In principle, computational methods such as Density Functional Theory (DFT) would be employed to determine these properties. Such an analysis would involve the calculation of the HOMO and LUMO energies, the energy gap (ΔE = E_LUMO - E_HOMO), and various global reactivity descriptors. These descriptors, including chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), provide valuable insights into the kinetic stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Without specific computational data for this compound, a detailed discussion of its electronic properties and reactivity based on molecular orbital theory cannot be provided at this time. The generation of a data table for its specific HOMO-LUMO energies and reactivity descriptors is therefore not possible.
Reaction Pathway Elucidation through Computational Modeling
Similarly, there is a lack of published research on the computational modeling of reaction pathways involving this compound. The elucidation of reaction mechanisms through computational chemistry typically involves mapping the potential energy surface for a given reaction. This process identifies transition states, intermediates, and the associated activation energies, providing a detailed, step-by-step understanding of how the reaction proceeds.
For a molecule like this compound, computational studies could, for example, explore the mechanism of its synthesis, its decomposition pathways, or its reactions with other molecules. Such studies would be instrumental in predicting reaction outcomes, optimizing reaction conditions, and understanding the role of the fluorine and acetic acid substituents on the pyridine ring's reactivity.
However, as no such computational studies have been reported in the available scientific literature, a detailed elucidation of any specific reaction pathway for this compound is not feasible. Consequently, a data table of calculated activation energies or reaction enthalpies for any of its potential reactions cannot be compiled. Further research in this area is required to provide these valuable theoretical insights.
Role As a Synthetic Intermediate in Advanced Chemical Synthesis
Derivatization to Complex Pyridine-Containing Architectures
The inherent reactivity of both the carboxylic acid function and the fluoropyridine core of 2-(2-Fluoropyridin-3-YL)acetic acid allows for its extensive derivatization. The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and ketones, or it can participate in cyclization reactions. bohrium.com Simultaneously, the pyridine (B92270) ring can undergo transformations such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, paving the way for the construction of intricate pyridine-containing architectures.
This compound is a key precursor for the synthesis of a variety of substituted pyridines. The acetic acid moiety serves as a versatile handle for introducing diverse substituents. For instance, the carboxylic acid can be activated and reacted with a range of nucleophiles (alcohols, amines) to form corresponding esters and amides. These derivatives themselves can be valuable target molecules or can be subjected to further transformations.
Modern synthetic methodologies offer numerous ways to construct highly substituted pyridines, often involving cascade or multicomponent reactions to ensure efficiency and modularity. nih.govnih.gov While direct examples starting from this compound are not extensively documented in readily available literature, the principles of pyridine synthesis are well-established. For example, strategies like the Hantzsch and Bohlmann-Rahtz syntheses, or more contemporary metal-catalyzed cycloadditions, are fundamental to pyridine chemistry. nih.govmdpi.com The presence of the fluorine atom at the 2-position of the pyridine ring in the title compound makes the ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents at that position. Furthermore, the pyridine ring can be functionalized through diazotization of related aminopyridines, followed by reaction with alcohols or other nucleophiles to generate 2,3-disubstituted pyridines. google.com
The synthesis of bipyridines, which are crucial ligands in coordination chemistry and building blocks for functional materials, can also be envisaged using this precursor. A common strategy for bipyridine synthesis involves the cross-coupling of pyridinyl organometallic reagents. mdpi.com The this compound could be converted to a suitable organometallic species or coupled with another pyridinyl partner to form a bipyridine scaffold.
| Reaction Type | Reagents/Conditions | Potential Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol, Acid catalyst | Pyridyl Esters | nih.gov |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Pyridyl Amides | nih.gov |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-OH, R-NH2) | 2-Substituted-3-pyridylacetic acids | bohrium.com |
| Cross-Coupling (e.g., Suzuki) | Aryl/heteroaryl boronic acid, Pd catalyst | Aryl/heteroaryl substituted pyridines | mdpi.com |
The structure of this compound is well-suited for the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals and natural products. The acetic acid side chain can participate in intramolecular cyclization reactions, a common and powerful strategy for ring formation. bohrium.comresearchgate.net
One plausible strategy involves the introduction of a suitable functional group onto the pyridine ring, which can then react with the acetic acid moiety. For example, a nucleophilic group introduced at the 2-position (by displacing the fluorine) or an electrophilic group could facilitate an intramolecular condensation or addition reaction to form a new ring fused to the pyridine core. Acetic acid-catalyzed cyclization is a known method for forming various heterocyclic systems, such as dihydropyrazoles from dicyanocyclopropanes and arylhydrazines. bohrium.com Similar acid-catalyzed intramolecular reactions could be applied to derivatives of this compound.
Furthermore, organoselenium-mediated cyclization is another powerful tool for constructing heterocyclic rings, as demonstrated in the synthesis of (cis-6-methyltetrahydropyran-2-yl)acetic acid. rsc.org This type of reaction could potentially be adapted for the cyclization of appropriately modified derivatives of this compound. The synthesis of fused systems like thiopyrano[2,3-d]thiazoles often utilizes hetero-Diels-Alder reactions or Michael additions, highlighting the diversity of cyclization strategies that could be employed. mdpi.com For instance, a derivative of this compound could be elaborated into a diene or dienophile and then undergo a cycloaddition reaction to build a fused ring system. nih.gov
Application in the Construction of Diverse Chemical Libraries
Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening. nih.govslideshare.net The goal is to explore a vast chemical space to identify "hit" compounds with desired biological activity. nih.gov Small molecules with a central scaffold that can be easily and systematically modified are ideal starting points for building these libraries. nih.gov
This compound is an excellent candidate for a scaffold in combinatorial library synthesis due to its multiple points of diversification.
Carboxylic Acid Handle : The acetic acid group can be reacted with a large library of commercially available amines or alcohols to generate a diverse set of amides or esters in a parallel synthesis format. crsubscription.com
Pyridine Ring : The pyridine core itself can be modified. The fluorine at the C2 position is a site for nucleophilic aromatic substitution. Additionally, other positions on the ring could be functionalized prior to or after library synthesis, for example, through halogenation followed by cross-coupling reactions.
Alpha-Carbon : The carbon atom between the pyridine ring and the carboxyl group can also be a point of diversification through alkylation or other modifications.
By combining these modification strategies, a vast and structurally diverse library of compounds can be generated from this single, readily accessible intermediate. The synthesis of a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives for antibacterial screening is a practical example of how a pyridine-containing scaffold can be used to generate a focused chemical library to explore structure-activity relationships. nih.govnih.gov
| Diversification Point | Reaction Type | Building Blocks | Reference |
|---|---|---|---|
| Carboxylic Acid | Amidation | Library of primary/secondary amines | crsubscription.com |
| Carboxylic Acid | Esterification | Library of alcohols | crsubscription.com |
| C2-Position of Pyridine | Nucleophilic Aromatic Substitution | Library of nucleophiles (e.g., thiols, amines) | bohrium.com |
Strategies for Chiral Synthesis Utilizing this compound
Asymmetric synthesis, the generation of chiral molecules in unequal amounts of stereoisomers, is of paramount importance in medicinal chemistry, as the biological activity of a drug often resides in a single enantiomer. uwindsor.caslideshare.net this compound is a prochiral molecule at the alpha-carbon of the acetic acid side chain, making it a suitable substrate for asymmetric synthesis to create chiral derivatives.
There are several established strategies for achieving this:
Chiral Resolution : The racemic mixture of this compound can be separated into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent (a chiral amine or alcohol). The diastereomers, having different physical properties, can then be separated by crystallization or chromatography.
Chiral Auxiliary-Based Synthesis : A chiral auxiliary, which is an optically active compound, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. ddugu.ac.in For this compound, a chiral auxiliary (e.g., a chiral oxazolidinone) could be attached to the carboxyl group to form a chiral amide. Deprotonation of the alpha-carbon followed by alkylation would then proceed with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. uvic.ca
Asymmetric Catalysis : A chiral catalyst can be used to directly convert the achiral starting material into a chiral product. For example, an asymmetric hydrogenation of a corresponding α,β-unsaturated derivative could establish the chiral center. Another approach is the asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines, which demonstrates the use of stereogenic N-alkyl substituents to induce chirality. nih.gov
These approaches provide a toolkit for accessing specific stereoisomers of derivatives of this compound, which is crucial for investigating their interactions with chiral biological targets like enzymes and receptors. ddugu.ac.in
Contribution to Novel Chemical Scaffold Development
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is a key objective in medicinal chemistry to access new areas of chemical space and discover drugs with novel mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen like pyridine, are considered "privileged scaffolds" due to their frequent appearance in biologically active molecules. mdpi.comnih.gov
This compound is a valuable contributor to the development of novel chemical scaffolds for several reasons:
Combination of Privileged Structures : It combines a pyridine ring with a fluorine atom. Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com
Versatile Synthetic Handle : The acetic acid group provides a reliable point for chemical elaboration, allowing the scaffold to be connected to other molecular fragments or used to build more complex, fused ring systems. mdpi.com
Three-Dimensionality : While the pyridine ring is planar, the sp3-hybridized alpha-carbon of the acetic acid side chain introduces a three-dimensional character to the molecule, which is often beneficial for effective interaction with biological targets.
Future Research Directions and Unexplored Potential of 2 2 Fluoropyridin 3 Yl Acetic Acid
Emerging Synthetic Methodologies for Fluoro-Pyridyl Systems
The synthesis of functionalized fluoro-pyridyl systems like 2-(2-Fluoropyridin-3-YL)acetic acid presents ongoing challenges, driving the development of more efficient and selective chemical transformations. Future research is focused on overcoming the limitations of traditional fluorination methods, which often require harsh conditions and exhibit poor regioselectivity.
Emerging strategies are increasingly centered on late-stage fluorination, which allows for the introduction of fluorine atoms into complex molecules at a later point in the synthetic sequence. This approach is highly valuable for creating diverse molecular libraries for screening purposes. Photoredox catalysis, for instance, has emerged as a powerful method for generating fluorinated compounds under mild conditions. One such method describes the synthesis of 3-fluoropyridines by coupling α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium complex under blue LED irradiation. acs.org
Transition-metal-catalyzed cross-coupling reactions are also a major area of development. While methods for creating C-F bonds are advancing, site-selective C-H functionalization offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Additionally, flow chemistry, utilizing microreactors, presents a scalable and safer platform for performing challenging fluorination reactions, which can be particularly useful for the commercial production of such compounds. mdpi.com
| Methodology | Description | Advantages | Key Research Focus |
| Photoredox Catalysis | Utilizes light-absorbing catalysts to facilitate redox reactions for C-F bond formation under mild conditions. | Mild reaction conditions, high functional group tolerance. | Development of new photocatalysts and expansion of substrate scope. |
| Late-Stage Fluorination | Introduction of fluorine at a late step in the synthesis of a complex molecule. | Access to novel and diverse fluorinated compounds, rapid library synthesis. | Design of highly selective fluorinating reagents. researchgate.net |
| C-H Activation/Fluorination | Direct conversion of a C-H bond to a C-F bond, often using a transition metal catalyst. | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity on the electron-deficient pyridine (B92270) ring. |
| Flow Chemistry | Performing reactions in a continuous flow system rather than a batch reactor. | Enhanced safety, precise control of reaction parameters, improved scalability. | Optimization of reactor design and conditions for hazardous fluorinating agents. mdpi.com |
Advanced Spectroscopic Techniques for Dynamic Studies
To fully understand the potential of this compound, it is crucial to study its dynamic behavior and interactions at a molecular level. Advanced spectroscopic techniques offer powerful tools to probe its conformation, binding properties, and electronic structure.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is exceptionally sensitive to the local chemical environment of the fluorine atom. This makes it an ideal probe for studying conformational changes and intermolecular interactions, such as the binding of the molecule to a biological target. Changes in the ¹⁹F chemical shift can provide valuable data on binding affinity and the nature of the binding pocket.
Fluorescence spectroscopy is another key technique, particularly as pyridyl-based compounds can be designed as fluorescent sensors. researchgate.netacs.org By functionalizing the this compound scaffold with appropriate fluorophores, it is possible to create probes for detecting specific ions or molecules. The interaction between the target analyte and the pyridyl receptor can cause a detectable change in the fluorescence signal. researchgate.net
Furthermore, techniques like Raman spectroscopy and NMR diffusometry are being used to investigate proton transport mechanisms in pyridine-containing materials. acs.org For instance, studies on polymers with pyridine moieties have used these methods to demonstrate proton hopping, where protons move between carrier molecules. acs.org This provides insight into the material's conductivity and potential applications in energy devices. acs.org
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| ¹⁹F NMR Spectroscopy | Highly sensitive to local electronic environment, conformational changes, and intermolecular interactions. | Studying binding events with proteins, monitoring reaction kinetics. |
| Fluorescence Spectroscopy | Detection of molecular interactions through changes in fluorescence intensity or wavelength. | Development of chemosensors for metal ions or other biologically relevant species. researchgate.netacs.org |
| Raman Spectroscopy | Provides information on molecular vibrations and can be used to study protonation states. | Characterizing proton transfer and hopping in materials derived from the compound. acs.org |
| NMR Diffusometry | Measures the diffusion rates of molecules, providing insights into transport phenomena. | Investigating proton diffusion and conductivity in polymer membranes incorporating the molecule. acs.org |
Integration of Computational Chemistry in Reaction Discovery
Computational chemistry is becoming an indispensable partner to experimental work, accelerating the discovery and optimization of chemical reactions and molecules. eurofinsdiscovery.com For compounds like this compound, computational tools can provide deep mechanistic insights and predict properties, guiding synthetic efforts and rational design.
Ab initio molecular dynamics simulations, for example, can create a "nanoreactor" environment to discover new reaction pathways without prior assumptions. escholarship.org This approach can uncover unexpected mechanisms for the synthesis of complex molecules, including novel routes to functionalized pyridines. escholarship.org
Structure-based drug discovery heavily relies on molecular modeling and docking to predict how a ligand will interact with a protein's binding site. These computational methods can prioritize synthetic targets and guide the optimization of lead compounds. eurofinsdiscovery.com For this compound, this could involve modeling its interactions with various enzymes or receptors to predict its biological activity.
| Computational Method | Application | Relevance to this compound |
| Ab Initio Nanoreactor | Simulates chemical reactions from first principles to discover novel pathways and products. | Uncovering new synthetic routes to fluorinated pyridines. escholarship.org |
| Molecular Docking & Dynamics | Predicts the binding mode and affinity of a molecule to a biological target. | Guiding the design of new derivatives with enhanced biological activity. eurofinsdiscovery.com |
| AI-Powered Predictive Modeling | Uses machine learning to predict reaction outcomes, ADME properties, and off-target effects. | Accelerating the discovery of new synthetic methods and prioritizing new compound designs. eurofinsdiscovery.com |
Potential in Materials Science and Other Chemical Disciplines
The unique properties conferred by the C-F bond—such as increased thermal stability and hydrophobicity—position fluorinated compounds like this compound as valuable building blocks in materials science. mdpi.com While much of the focus on such compounds is in life sciences, their potential in other areas is a burgeoning field of research.
The electron-withdrawing nature of the fluoropyridine ring can be exploited in the design of novel organic electronic materials. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The pyridine nitrogen also provides a coordination site for metals, opening the door to creating metal-organic frameworks (MOFs) with tailored electronic and catalytic properties.
In polymer science, incorporating fluorinated pyridine units into polymer backbones can lead to materials with enhanced properties. mdpi.com There is a continued demand for new fluorinated polymers for advanced applications, driven by their chemical resistance and thermal stability. mdpi.com For example, polymers containing pyridine moieties have been developed for use in energy storage devices, demonstrating high proton conductivity. acs.org The specific properties of this compound could be harnessed to create functional polymers for membranes, coatings, or other advanced applications.
| Discipline | Potential Application | Key Feature of this compound |
| Organic Electronics | Components for OLEDs, OPVs, and OFETs. | Tunable electronic properties due to the fluoropyridine system. |
| Polymer Science | Development of high-performance fluorinated polymers. | Enhanced thermal stability and chemical resistance from the C-F bond. mdpi.com |
| Energy Materials | Proton-conducting membranes for fuel cells or supercapacitors. | Pyridine moiety can facilitate proton hopping and transport. acs.org |
| Coordination Chemistry | Building blocks for Metal-Organic Frameworks (MOFs). | The pyridine nitrogen atom acts as a metal-coordinating site. |
Q & A
Q. What are the recommended synthetic routes for 2-(2-Fluoropyridin-3-yl)acetic acid?
Methodological Answer: The synthesis typically involves fluorination of pyridine precursors followed by functionalization of the acetic acid moiety. Key steps may include:
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce fluorine at the 2-position of the pyridine ring using palladium catalysts.
- Nucleophilic substitution : Fluorine introduction via halogen exchange (e.g., using KF or CsF) in the presence of activating groups.
- Carboxylic acid formation : Hydrolysis of ester intermediates or oxidation of alcohol groups to yield the acetic acid side chain .
Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Monitor fluorination efficiency using NMR .
Q. What spectroscopic and analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions; NMR for fluorine environment analysis.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula.
- X-ray Crystallography : For unambiguous structural determination. Use SHELXL for refinement (e.g., resolve thermal motion artifacts or disorder in the pyridine ring) .
- Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm) and C=O bonds (~1700 cm).
Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Based on analogous pyridine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved hazardous waste channels.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .
Note : Toxicity data for the exact compound may be limited; treat it as a potential irritant (Category 4 Acute Toxicity per GHS) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural analysis?
Methodological Answer:
- Twinning Detection : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Validate with Hooft/Y R factors .
- Disorder Refinement : Split atomic positions into multiple sites (PART command in SHELXL) and apply geometric restraints.
- Data Quality : Ensure high-resolution (<1.0 Å) data collection. Use OLEX2 or PLATON to check for missed symmetry .
Case Study : For brominated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), monoclinic space group required restraints for Br positional disorder .
Q. How can reaction yields be optimized for fluorination steps in synthesis?
Methodological Answer:
- Catalyst Selection : Use Pd(PPh) or CuI for cross-coupling reactions. Additives like TBAB (tetrabutylammonium bromide) enhance fluoride ion solubility .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve fluorination efficiency but may require post-reaction purification (e.g., column chromatography).
- In Situ Monitoring : Track reaction progress via TLC or NMR to terminate reactions at peak yield .
Contradiction Alert : Excessive fluorination may lead to di- or tri-substituted byproducts; balance reactivity with selectivity .
Q. What in silico strategies predict the biological activity or toxicity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes in inflammatory pathways).
- QSAR Models : Train models on fluorinated pyridine datasets to estimate toxicity (e.g., LD, EC).
- ADMET Prediction : Tools like SwissADME assess absorption, metabolism, and potential off-target effects .
Limitations : Experimental validation (e.g., in vitro cytotoxicity assays) is essential, as fluorine’s electronegativity may alter pharmacokinetics unpredictably .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
